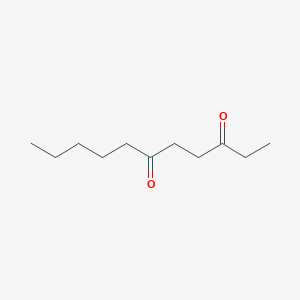
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium is an iminium salt that has garnered attention for its unique chemical properties and applications. This compound is known for its ability to bind to nucleic acids, making it useful in various staining techniques for cell-pattern recognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium typically involves the reaction of dimethylaniline with phosgene to produce 4,4′-bis(dimethylamino)benzophenone (Michler’s ketone) as an intermediate. This intermediate is then reacted with additional dimethylaniline in the presence of phosphoryl chloride and hydrochloric acid to yield the desired iminium salt .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the iminium ion back to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chloranil and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction typically yields the corresponding amine.
Scientific Research Applications
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Investigated for potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium involves its interaction with nucleic acids. The compound binds to nucleic acids, which can alter their structure and function. This binding is crucial for its use in staining techniques and other applications where nucleic acid recognition is essential .
Comparison with Similar Compounds
Similar Compounds
Victoria Blue 4R: An iminium salt with similar staining properties.
Malachite Green: Another iminium ion used as a dye.
Uniqueness
4-Imino-N,N-dimethylcyclohexa-2,5-dien-1-iminium is unique due to its specific binding affinity for nucleic acids, making it particularly useful in applications requiring precise cell-pattern recognition. Its chemical structure also allows for various modifications, enhancing its versatility in different fields .
Properties
CAS No. |
33624-86-1 |
|---|---|
Molecular Formula |
C8H11N2+ |
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(4-iminocyclohexa-2,5-dien-1-ylidene)-dimethylazanium |
InChI |
InChI=1S/C8H11N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6,9H,1-2H3/q+1 |
InChI Key |
YXBRSYBKYPDUME-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1C=CC(=N)C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)


![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)



